molecular formula C14H23Cl2N3O B8270761 (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (pyridin-3-ylmethyl)-amide dihydrochloride CAS No. 155823-34-0

(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (pyridin-3-ylmethyl)-amide dihydrochloride

Cat. No.: B8270761
CAS No.: 155823-34-0
M. Wt: 320.3 g/mol
InChI Key: WQFULKHSCRCFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride is a compound used primarily in research settings. It is known for its applications in proteomics research and has a molecular weight of 320.26 g/mol .

Preparation Methods

The synthesis of (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclohexanecarboxylic acid derivative, followed by the introduction of the aminomethyl group and the pyridin-3-ylmethyl group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

(trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents. In biology, it is used to investigate cellular processes and molecular pathways. Industrially, it is utilized in the synthesis of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride involves its interaction with specific molecular targets. It binds to proteins and enzymes, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride include other aminomethylcyclohexanecarboxylic acid derivatives and pyridinylmethyl amides. These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

155823-34-0

Molecular Formula

C14H23Cl2N3O

Molecular Weight

320.3 g/mol

IUPAC Name

4-(aminomethyl)-N-(pyridin-3-ylmethyl)cyclohexane-1-carboxamide;dihydrochloride

InChI

InChI=1S/C14H21N3O.2ClH/c15-8-11-3-5-13(6-4-11)14(18)17-10-12-2-1-7-16-9-12;;/h1-2,7,9,11,13H,3-6,8,10,15H2,(H,17,18);2*1H

InChI Key

WQFULKHSCRCFLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C(=O)NCC2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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